

# cis-12,13-Epoxy-octadecanoic acid CAS number and molecular formula

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## Compound of Interest

Compound Name: *cis-12,13-Epoxy-octadecanoic acid*

Cat. No.: B15602272

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## An In-depth Technical Guide to cis-12,13-Epoxy-octadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**cis-12,13-Epoxy-octadecanoic acid** is a naturally occurring epoxy fatty acid derived from the oxidation of linoleic acid. As a metabolite of this essential fatty acid, it is implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its effects on mitochondrial function and cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

### Chemical and Physical Properties

**cis-12,13-Epoxy-octadecanoic acid** is a monounsaturated fatty acid with an epoxide ring located at the 12th and 13th carbons. Its chemical structure and properties are summarized in the table below.

Property	Value
CAS Number	32381-04-7[1]
Molecular Formula	C <sub>18</sub> H <sub>34</sub> O <sub>3</sub> [1]
Molecular Weight	298.46 g/mol
Synonyms	(±)-cis-12,13-Epoxyoctadecanoic acid

## Synthesis

The synthesis of **cis-12,13-Epoxy-octadecanoic acid** can be achieved through the epoxidation of linoleic acid. While specific detailed protocols for this particular isomer are not readily available in public literature, a general approach involves the use of a peroxy acid, such as peroxyformic acid generated in situ from formic acid and hydrogen peroxide. Another potential route is enzymatic synthesis using cytochrome P450 monooxygenases, which are known to catalyze the epoxidation of polyunsaturated fatty acids.[1][2][3]

## Experimental Protocol: General Epoxidation of Unsaturated Fatty Acids

This protocol is a general method for the epoxidation of unsaturated fatty acids and can be adapted for the synthesis of **cis-12,13-Epoxy-octadecanoic acid** from linoleic acid.

Materials:

- Linoleic acid
- Formic acid
- Hydrogen peroxide (30% solution)
- Inert organic solvent (e.g., toluene, hexane)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate

- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- Dissolve linoleic acid in an inert organic solvent in a round-bottom flask.
- Add formic acid to the mixture.
- Slowly add hydrogen peroxide to the stirred solution. The reaction is exothermic and should be controlled, maintaining a specific temperature range as optimized for the specific substrate.
- Allow the reaction to proceed for several hours with continuous stirring. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acids, followed by washing with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent using a rotary evaporator to obtain the crude epoxy fatty acid.
- The crude product can be further purified using column chromatography on silica gel.

## Biological Activity and Signaling Pathways

**cis-12,13-Epoxy-octadecanoic acid** has been shown to exert significant effects on mitochondrial function. Specifically, it can modulate mitochondrial respiration, leading to an increase in state 4 (resting state) respiration and a decrease in state 3 (ADP-stimulated) respiration. This suggests an uncoupling effect on oxidative phosphorylation.

## Experimental Protocol: Assessment of Mitochondrial Respiration

This protocol describes a general method for isolating mitochondria and measuring their respiratory states, which can be used to assess the effects of **cis-12,13-Epoxy-octadecanoic acid**.

#### Materials:

- Fresh tissue (e.g., rabbit renal cortex) or cultured cells
- Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA)
- Homogenizer (Dounce or Potter-Elvehjem)
- Centrifuge
- Oxygen electrode (Clark-type) or a high-resolution respirometer
- Respiratory substrates (e.g., glutamate, malate, succinate)
- ADP solution
- Oligomycin
- **cis-12,13-Epoxy-octadecanoic acid** solution

#### Procedure:

##### Part 1: Isolation of Mitochondria

- Mince the tissue or harvest the cells and wash with ice-cold isolation buffer.
- Homogenize the tissue or cells in isolation buffer using a homogenizer on ice.
- Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

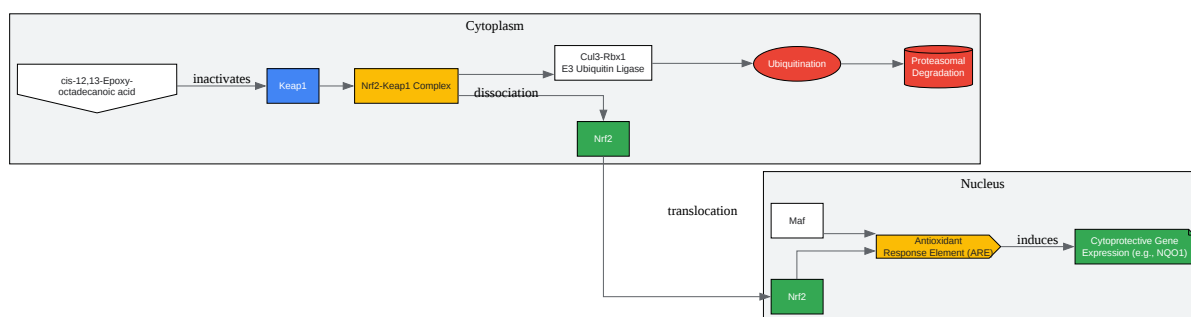
- Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.
- Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.

## Part 2: Measurement of Mitochondrial Respiration

- Calibrate the oxygen electrode or respirometer with respiration buffer.
- Add a known amount of isolated mitochondria to the chamber.
- Add respiratory substrates (e.g., glutamate and malate for Complex I-linked respiration) and allow the respiration rate to stabilize (State 2).
- Add a known amount of ADP to initiate State 3 respiration.
- Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
- To test the effect of **cis-12,13-Epoxy-octadecanoic acid**, add the compound to the chamber before or after the addition of ADP and monitor the changes in State 3 and State 4 respiration rates.
- Oligomycin can be used to inhibit ATP synthase and confirm the uncoupling effect.

## Nrf2 Signaling Pathway

Metabolites of linoleic acid have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.<sup>[4]</sup> Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of this pathway is a crucial cellular defense mechanism against oxidative stress.



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Caption: Nrf2 Signaling Pathway Activation.

## Experimental Protocol: Nrf2 Activation Luciferase Reporter Assay

This protocol outlines a method to determine if **cis-12,13-Epoxy-octadecanoic acid** can activate the Nrf2 pathway using a luciferase reporter assay.

Materials:

- HepG2 cells (or other suitable cell line) stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

- **cis-12,13-Epoxy-octadecanoic acid**.
- Positive control (e.g., sulforaphane).
- Luciferase assay reagent.
- Luminometer.
- 96-well cell culture plates.

#### Procedure:

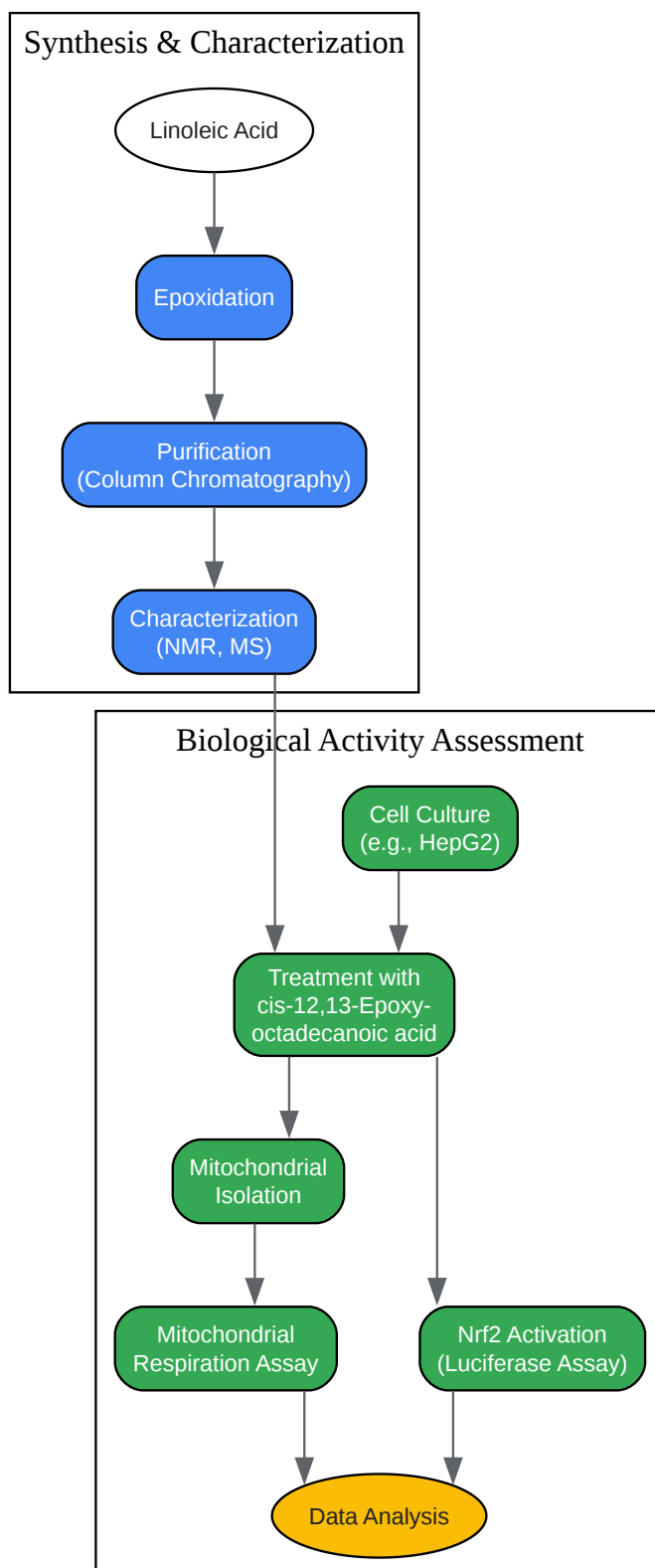
- Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
- Prepare different concentrations of **cis-12,13-Epoxy-octadecanoic acid** and the positive control in cell culture medium.
- Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 24 hours).
- After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).
- Calculate the fold induction of luciferase activity compared to the vehicle control.

## Data Summary

Parameter	Method	Result	Reference
Effect on Mitochondrial Respiration	Oxygen Consumption Assay	Increased State 4, Decreased State 3	<a href="#">[2]</a>
Nrf2 Pathway Activation	Luciferase Reporter Assay	Potential Activator (as a linoleic acid metabolite)	<a href="#">[4]</a>

## Experimental Workflow Diagram





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Caption: Experimental Workflow.

## Conclusion

**cis-12,13-Epoxy-octadecanoic acid** is a bioactive lipid metabolite with the potential to modulate key cellular processes, including mitochondrial energy metabolism and the oxidative stress response. The experimental protocols and data presented in this guide provide a foundation for further investigation into its physiological roles and therapeutic potential. A deeper understanding of the synthesis and biological actions of this and other epoxy fatty acids will be crucial for developing novel therapeutic strategies for a range of diseases.

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- To cite this document: BenchChem. [cis-12,13-Epoxy-octadecanoic acid CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602272#cis-12-13-epoxy-octadecanoic-acid-cas-number-and-molecular-formula]

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